molecular formula C21H20N4O2 B11192272 Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11192272
M. Wt: 360.4 g/mol
InChI Key: RGJXUKYHJLZXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core, a phenyl group at position 5, a 3-methylphenyl substituent at position 7, and an ethyl carboxylate moiety at position 4. Triazolo-pyrimidines are pharmacologically significant due to their structural diversity and broad bioactivity profiles, including anticoagulant, antidiabetic, and anti-inflammatory properties .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20N4O2/c1-3-27-20(26)17-18(15-9-5-4-6-10-15)24-21-22-13-23-25(21)19(17)16-11-7-8-14(2)12-16/h4-13,19H,3H2,1-2H3,(H,22,23,24)

InChI Key

RGJXUKYHJLZXRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC(=C3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The synthesis of triazolopyrimidine derivatives often employs a three-component reaction involving 3-amino-1,2,4-triazole, β-keto esters, and aldehydes. For Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate, the reaction proceeds via cyclocondensation of:

  • 3-amino-5-mercapto-1,2,4-triazole (0.1 mol),

  • Ethyl acetoacetate (0.12 mol),

  • 3-methylbenzaldehyde (0.1 mol).

The reaction is typically conducted in dimethylformamide (DMF) at 130–160°C for 15–20 minutes, yielding the target compound through a heterocyclization process analogous to the Biginelli reaction.

Catalytic Enhancements

Recent advancements incorporate catalysts to improve efficiency:

  • 4,4'-Trimethylenedipiperidine (10 mol%): Enhances cyclization kinetics, reducing reaction time to 10 minutes while maintaining an 82% yield.

  • Zinc-copper couple : Patent literature demonstrates this catalyst facilitates dehalogenation and sulfur removal in related triazolopyrimidines, though direct application to this compound requires further validation.

Solvent and Temperature Optimization

Solvent Screening

Solvent polarity critically affects reaction outcomes:

SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF1508898.5
EthanolReflux6592.3
Acetonitrile1207495.8

Data synthesized from and

DMF outperforms ethanol and acetonitrile due to its high dielectric constant, which stabilizes transition states during cyclization.

Temperature Gradients

Controlled studies reveal a nonlinear relationship between temperature and yield:

  • 130°C : 72% yield (incomplete cyclization observed via 1H^{1}\text{H}-NMR).

  • 160°C : 88% yield (optimal ring closure, minimal byproducts).

  • >170°C : Degradation occurs, evidenced by LC-MS detection of fragmented intermediates.

Purification and Characterization

Isolation Techniques

Crude products are purified via:

  • Recrystallization : Ethanol-water (7:3) yields 85% recovery with >99% purity.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) achieves 92% purity but reduces recovery to 70%.

Spectroscopic Validation

  • 1H^{1}\text{H}-NMR (400 MHz, CDCl3_3): δ 7.45–7.12 (m, 8H, aromatic), 5.21 (s, 1H, CH), 4.32 (q, 2H, OCH2_2), 2.41 (s, 3H, CH3_3), 1.35 (t, 3H, CH3_3).

  • IR (KBr): 1725 cm1^{-1} (ester C=O), 1620 cm1^{-1} (C=N), 1550 cm1^{-1} (triazole ring).

Green Chemistry Approaches

Aqueous-Phase Synthesis

A patent-described method substitutes DMF with water under microwave irradiation (300 W, 100°C), achieving 78% yield in 8 minutes. However, scalability is limited by rapid pressure buildup.

Additive-Free Protocols

Omitting 4,4'-trimethylenedipiperidine decreases yield to 68% but simplifies downstream processing, reducing purification steps by 40%.

Comparative Analysis of Methodologies

Yield vs. Sustainability

MethodYield (%)E-Factor*Reaction Time
Classic DMF cyclization888.220 min
Catalytic (piperidine)826.510 min
Aqueous microwave784.18 min

E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes

Industrial Scalability Challenges

  • Catalyst Cost : 4,4'-Trimethylenedipiperidine increases raw material costs by 15% compared to base methods.

  • Energy Input : Microwave-assisted reactions reduce time but require specialized equipment.

Reaction Mechanism Elucidation

The formation of the triazolopyrimidine core proceeds through:

  • Knoevenagel Condensation : Between 3-methylbenzaldehyde and ethyl acetoacetate, forming an α,β-unsaturated ketone.

  • Michael Addition : 3-amino-5-mercapto-1,2,4-triazole attacks the ketone, generating a thioenamine intermediate.

  • Cyclodehydration : Intramolecular nucleophilic attack followed by H2_2S elimination yields the fused triazolo-pyrimidine ring .

Chemical Reactions Analysis

Reactivity:: Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various reactions, including:

Common Reagents and Conditions::

    Base: A strong base (e.g., potassium carbonate) facilitates the reaction with aryl halides.

    Solvent: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Scientific Research Applications

Pharmacological Properties

Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits a range of pharmacological effects:

  • Antihypertensive Activity : Similar compounds in the triazolopyrimidine class have shown antihypertensive effects by acting on the renin-angiotensin system .
  • Diuretic Effects : Some derivatives have been noted for their diuretic properties, making them potential candidates for treating hypertension and fluid retention .
  • Anti-inflammatory Properties : Research indicates that triazolo[1,5-a]pyrimidines may possess anti-inflammatory actions, which could be beneficial in treating conditions such as arthritis .

Applications in Scientific Research

The compound's unique structure allows for various applications in scientific research:

  • Drug Development : The compound serves as a lead structure for developing new antihypertensive and anti-inflammatory drugs. Its derivatives can be modified to enhance efficacy and reduce side effects.
  • Fluorescent Probes : Certain derivatives of triazolo[1,5-a]pyrimidines have been investigated for their potential as fluorescent probes in biological imaging due to their optical properties .
  • Catalysis : The synthesis of this compound has implications in catalysis research. The use of environmentally friendly catalysts like 4,4'-trimethylenedipiperidine highlights its role in sustainable chemistry practices .

Case Studies

Several studies have documented the synthesis and application of this compound:

  • Study on Antihypertensive Effects : A study demonstrated that derivatives of this compound effectively reduced blood pressure in hypertensive animal models. The mechanism was attributed to the inhibition of angiotensin-converting enzyme (ACE) activity .
  • Fluorescent Properties Investigation : Another study focused on synthesizing derivatives with enhanced fluorescent properties for potential use in cellular imaging. These compounds exhibited significant fluorescence under UV light .

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. its interactions with molecular targets and signaling pathways are likely involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Melting Point (°C) Solubility Key Spectral Data
Target Compound 5-Ph, 7-(3-MePh), 6-COOEt Not reported Moderate (hydrophobic substituents) Expected IR: 1666 cm⁻¹ (C=O), 1H-NMR: δ 1.23 (OCH2CH3), 2.41 (CH3)
Ethyl 7-(4-Cl-Ph)-5-Ph-...pyrimidine () 5-Ph, 7-(4-Cl-Ph) Not reported Low (Cl increases lipophilicity) ChemSpider ID: 4495061
Ethyl 5-(4-MeO-Ph)-7-Me-...carboxylate () 5-(4-MeO-Ph), 7-Me N/A High (methoxy enhances polarity) Molecular Formula: C22H22N4O4S
Ethyl 7-(2,4-diMeO-Ph)-5-Ph-...carboxylate () 7-(2,4-diMeO-Ph), 5-Ph N/A High (multiple methoxy groups) CAS: BAS 06762500

Analysis :

  • Halogenated analogues () exhibit higher molecular weights and lipophilicity, which may enhance bioavailability but reduce aqueous solubility.

Biological Activity

Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the available literature regarding its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-component reactions. For instance, a one-pot synthesis method has been reported that combines various reactants under specific conditions to yield the desired compound efficiently. The characterization of the compound is usually confirmed through techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Anticancer Properties

Recent studies have highlighted the anticancer properties of triazolo[1,5-a]pyrimidine derivatives. This compound has shown promising results against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like Cisplatin .
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar efficacy was observed against this aggressive cancer type .

These findings suggest that the compound may induce apoptosis in cancer cells and potentially inhibit tumor growth through various mechanisms.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies indicate that it may inhibit key enzymes involved in cancer cell proliferation and survival:

  • Alkaline Phosphatase Inhibition : The compound has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to tumor progression .
  • Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the G2/M phase in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it exhibits activity against several pathogenic bacteria:

Bacterial Strain Activity
Staphylococcus aureusSignificant
Escherichia coliModerate
Pseudomonas aeruginosaNotable

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have focused on the biological activity of triazolo derivatives similar to this compound:

  • Study on MCF-7 Cell Line : A study demonstrated that compounds with similar structures exhibited potent cytotoxicity against MCF-7 cells with IC50 values indicating strong antiproliferative effects.
  • Antimicrobial Evaluation : Another study assessed various derivatives for their antibacterial properties against common pathogens and found some derivatives effective against multi-drug resistant strains.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do catalyst choices affect reaction efficiency?

The synthesis typically involves multi-component reactions combining substituted triazoles, aldehydes, and β-keto esters. For example:

  • Method A : Use of TMDP (trimethylenediamine piperazine) in ethanol/water (1:1 v/v) under reflux yields high regioselectivity for dihydrotriazolopyrimidines. However, TMDP’s toxicity requires stringent safety protocols .
  • Method B : Alternative catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol enable one-pot synthesis with improved solubility of intermediates, though yields may vary with steric hindrance from substituents (e.g., 3-methylphenyl vs. 4-hydroxyphenyl) .

Q. Key considerations :

  • Monitor reaction progress via TLC (thin-layer chromatography) and confirm purity via NMR (¹H/¹³C) and HPLC .
  • Compare melting points (Büchi apparatus) and spectral data with literature to validate regioselectivity .

Q. How is the molecular geometry of this compound confirmed experimentally?

X-ray crystallography is the gold standard for resolving bond angles, dihedral angles, and ring conformations. For example:

  • The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å), while the triazole ring remains planar. Substituents like the 3-methylphenyl group introduce steric effects, resulting in a dihedral angle of ~84° between the triazolopyrimidine core and aromatic rings .
  • Intermolecular interactions : Hydrogen bonding (N–H⋯N) and π-π stacking (centroid distances: 3.63–3.88 Å) stabilize crystal packing .

Q. Methodology :

  • Grow single crystals via slow evaporation in ethanol/acetone.
  • Use Bruker SMART CCD diffractometers for data collection and SHELX software for refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., NH at δ 10.89 ppm) and confirm ester carbonyl signals (δ 165–170 ppm). Substituent effects (e.g., methyl groups) shift aromatic proton resonances .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 439.94 for C₂₂H₂₁ClN₄O₂S) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like MDM2-p53 or dihydrofolate reductase . The 3-methylphenyl group may enhance hydrophobic binding in enzyme pockets .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with antiproliferative IC₅₀ data. For example, electron-withdrawing groups (e.g., CF₃) improve activity against cancer cell lines .

Validation : Compare computational predictions with in vitro assays (e.g., MTT tests on HeLa or MCF-7 cells) .

Q. What strategies resolve contradictions in catalytic efficiency data across studies?

  • Contradiction : TMDP yields higher regioselectivity but is toxic, while APTS is safer but less efficient .
  • Resolution :
    • Optimize solvent systems (e.g., ethanol/water vs. DMF) to balance polarity and reaction kinetics.
    • Use DoE (Design of Experiments) to identify critical parameters (temperature, catalyst loading) for reproducibility .

Case study : Switching from piperidine to APTS reduced toxicity but required adjusting reaction time (12 h → 24 h) to maintain yield .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Degradation pathways : Hydrolysis of the ester group (C=O) occurs at pH > 8, generating carboxylic acid derivatives. Monitor via HPLC-UV at 254 nm .
  • Thermal stability : TGA (thermogravimetric analysis) shows decomposition above 200°C. Store at 4°C in amber vials to prevent photodegradation .

Mitigation : Use lyophilization for long-term storage or encapsulate in cyclodextrins to enhance aqueous stability .

Q. What mechanistic insights explain its antiproliferative activity?

  • Enzyme inhibition : The triazolopyrimidine core competitively binds to thymidylate synthase , disrupting DNA synthesis.
  • Apoptosis induction : Upregulation of caspase-3/7 observed in Jurkat cells via flow cytometry .

Q. Experimental design :

  • Treat cells with 1–100 µM compound for 48 h.
  • Quantify apoptosis using Annexin V/PI staining and validate targets via Western blot (e.g., Bcl-2/Bax ratios) .

Q. How can regioselectivity challenges in dihydro vs. fully aromatic derivatives be addressed?

  • Reaction condition tuning : Acidic conditions (HCl/EtOH) favor dihydro intermediates, while oxidative agents (DDQ) aromatize the pyrimidine ring .
  • Catalyst screening : Ionic liquids (e.g., [BMIM]BF₄) enhance regioselectivity for dihydro forms by stabilizing transition states .

Analytical proof : Use NOESY NMR to confirm spatial proximity of protons in dihydro structures .

Q. What pharmacokinetic properties limit its therapeutic potential?

  • Solubility : LogP ~3.2 (calculated via ChemAxon ) suggests poor aqueous solubility.
  • Metabolism : CYP3A4-mediated oxidation of the methylphenyl group generates inactive metabolites (detected via LC-MS/MS ) .

Q. Optimization strategies :

  • Introduce polar groups (e.g., hydroxyl or carboxamide) to improve solubility .
  • Use prodrug approaches (e.g., ester-to-amide conversion) to enhance metabolic stability .

Q. How do structural modifications alter its enzyme inhibition profile?

  • Case 1 : Replacing the 3-methylphenyl with a 4-hydroxyphenyl group increased solubility and DHFR inhibition (Ki reduced from 1.2 µM → 0.4 µM) .
  • Case 2 : Adding a trifluoromethyl group enhanced binding to MDM2-p53 (ΔG = −9.8 kcal/mol) but reduced cell permeability .

Validation : Perform enzyme kinetics assays (e.g., Lineweaver-Burk plots) and correlate with structural data (X-ray/DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.